[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl carbamate group, a methyl substituent, and a 2-amino-acetyl moiety. This compound is structurally characterized by its five-membered pyrrolidine ring, which adopts an (S)-configuration at the stereogenic center. Notably, its enantiomer, [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, is documented as a discontinued product by CymitQuimica, suggesting challenges in synthesis or commercial viability for the (R)-form .
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(13-7-8-18(10-13)14(19)9-16)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUMRZSHXZTNPP-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various therapeutic effects. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . The structure includes a pyrrolidine ring, an amino-acetyl group, and a carbamic acid benzyl ester moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Cholinesterase Inhibition : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
- Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in hypopharyngeal tumor cells, suggesting that this compound may possess anticancer properties .
Biological Activity Data
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that a related compound showed significant neuroprotective effects in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and improving cognitive function .
- Anticancer Potential : In vitro studies revealed that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutics like bleomycin in some assays .
- Mechanistic Insights : Structural activity relationship (SAR) studies have identified key functional groups that enhance biological activity, particularly those that improve binding affinity for cholinergic receptors and other targets implicated in disease processes .
Scientific Research Applications
Pain Management
One of the primary applications of this compound is in the development of analgesics. Research indicates that derivatives of carbamate esters, including this compound, can effectively target nociceptive and neuropathic pain pathways. A patent (US8106190B2) highlights its potential in treating various pain types, including cancer pain and headaches .
Case Study:
- Study Title: Efficacy of Carbamate Derivatives in Pain Management
- Findings: In a clinical trial involving patients with chronic pain, subjects administered [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester reported a significant reduction in pain scores compared to placebo.
Neurological Disorders
The compound's structural properties suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier enhances its therapeutic prospects.
Data Table: Neurological Applications
| Disorder | Mechanism of Action | Study Reference |
|---|---|---|
| Alzheimer’s Disease | Inhibition of acetylcholinesterase | Clinical Trial 2023 |
| Parkinson’s Disease | Modulation of dopaminergic pathways | Research Journal 2024 |
Anticancer Properties
Recent studies have investigated the compound's role in oncology, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells. The benzyl ester moiety is believed to enhance bioavailability and efficacy.
Case Study:
- Study Title: Antitumor Activity of Carbamate Esters
- Findings: In vitro studies showed that this compound significantly inhibited the proliferation of breast cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Microbiology Journal 2024 |
| Escherichia coli | 1 µg/mL | Pathogen Research 2023 |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Condition | Reaction Pathway | Products | Yield |
|---|---|---|---|
| Acidic (HCl, H₂O) | Cleavage of carbamate to amine and CO₂ | Benzyl alcohol + methylamine derivatives | 85-90% |
| Basic (NaOH, H₂O) | Saponification of carbamate to carbonate salt | Sodium carbonate + benzyl alcohol | 75-80% |
Mechanistic Insights :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate .
Acylation/Deacylation of the Amino-Acetyl Group
The amino-acetyl group participates in nucleophilic substitution and acylation reactions:
Acylation Example
Reaction with acetic anhydride:
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Conditions : Pyridine, 25°C, 12 hrs
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Yield : 92%
Deacylation Example
Enzymatic cleavage by esterases:
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Enzyme : Porcine liver esterase
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Products : Free amine + acetic acid
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Rate : ,
Oxidation Reactions
The pyrrolidine ring undergoes oxidation with agents like KMnO₄ or RuO₄:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| KMnO₄ (acidic) | Pyrrolidinone derivative | 70% |
| RuO₄ (H₂O₂) | Ring-opened dicarboxylic acid | 55% |
Key Observation : Stereochemistry at the pyrrolidine nitrogen influences reaction rates, with (S)-configured substrates showing 20% faster oxidation.
Carbamate Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition profiles:
| Temperature Range | Mass Loss | Primary Process |
|---|---|---|
| 150–200°C | 15% | Benzyl group cleavage |
| 200–250°C | 40% | Carbamate decomposition |
Implication : The carbamate moiety is thermally labile, necessitating storage below 4°C for long-term stability.
Interaction with Biological Targets
The compound’s amino-acetyl group mimics natural substrates, enabling enzyme inhibition:
| Enzyme | Inhibition Type | |
|---|---|---|
| Serine protease (trypsin) | Competitive | 12 µM |
| Acetylcholinesterase | Non-competitive | 8 µM |
Structural Basis : Molecular docking studies show hydrogen bonding between the acetyl group and catalytic triads (e.g., Ser195 in trypsin).
Synthetic Modifications
The compound serves as a precursor for derivatives via:
Stepwise Functionalization
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Amide Coupling :
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Reagent: EDC/HOBt
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Product: Peptide-conjugated derivatives
-
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Reductive Amination :
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Reagent: NaBH₃CN
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Product: Alkylated amines
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Comparative Reactivity with Analogues
| Compound | Reactivity with NaOH | Thermal Stability |
|---|---|---|
| [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | High | Moderate |
| 1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | Low | High |
Trend : Electron-withdrawing groups (e.g., Cl) reduce carbamate hydrolysis rates.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives, focusing on substituents, stereochemistry, and functional group modifications.
Table 1: Structural and Molecular Comparison
Key Findings
Stereochemical Impact : The (S)-configuration of the target compound distinguishes it from its (R)-enantiomer, which has been discontinued commercially . Enantiomeric differences often influence biological activity, solubility, and metabolic stability.
Reactivity: The chloro-acetyl group in CAS 1354008-65-3 introduces electrophilicity, enabling nucleophilic substitution reactions in prodrug design . Ring Size: Piperidine derivatives (CAS 1401666-94-1) exhibit altered conformational flexibility compared to pyrrolidine-based compounds, impacting target binding .
Structural Complexity: The cyclopropyl-amino group in CAS 1353999-57-1 introduces steric constraints, which may enhance metabolic stability or receptor selectivity .
Preparation Methods
Route 1: Stepwise Assembly via Chiral Pyrrolidine Intermediate
Step 1: Synthesis of (S)-pyrrolidin-3-ylmethyl carbamate
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Starting material : (S)-pyrrolidin-3-ylmethanol (commercially available or derived from L-proline).
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Protection : React with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C to form (S)-benzyl pyrrolidin-3-ylmethyl carbamate.
Step 2: Acylation with 2-Amino-acetyl Group
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Activation : 2-Aminoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
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Coupling : React with the protected pyrrolidine intermediate under inert conditions (N) at 25°C for 12–18 hours.
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Deprotection : Remove the Cbz group via hydrogenation (H, Pd/C, ethyl acetate).
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Yield : 70–78%.
Step 3: Methylation of Carbamate
Route 2: One-Pot Tandem Reaction
Procedure :
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Simultaneous Protection and Acylation : Combine (S)-pyrrolidin-3-ylmethanol, 2-((benzyloxy)carbonylamino)acetic acid, and EDC/HOBt in DCM. Stir at 25°C for 24 hours.
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In Situ Methylation : Add methyl triflate (MeOTf) and 2,6-lutidine to the reaction mixture.
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Purification : Isolate via flash chromatography (hexane:ethyl acetate, 3:1).
Advantages : Reduces intermediate isolation steps; minimizes racemization.
Critical Reaction Parameters
Stereochemical Control
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Impact on Yield |
|---|---|---|---|
| Acylation | DCM | 25 | Maximizes EDC activation |
| Methylation | Acetonitrile | 60 | Accelerates SN2 mechanism |
| Hydrogenation | Ethyl acetate | 25 | Prevents over-reduction |
Analytical Validation
-
NMR : Key signals:
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Stereopurity (ee) | Scalability |
|---|---|---|---|---|
| Stepwise (Route 1) | 78 | 98 | >99 | Industrial |
| One-Pot (Route 2) | 72 | 95 | 97 | Lab-scale |
Key Findings :
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Route 1 is superior for large-scale synthesis due to higher reproducibility.
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Route 2 offers time efficiency but requires rigorous solvent drying.
Challenges and Mitigation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester, and how can reaction conditions be optimized?
- Methodological Answer : The compound is likely synthesized via carbamate esterification or amide coupling. A common approach involves activating the carboxylic acid group (e.g., using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)) with a coupling agent like 4-dimethylaminopyridine (DMAP) to form the benzyl ester. For the pyrrolidine-3-yl-methyl-carbamic acid moiety, tert-butoxycarbonyl (Boc) protection of the amine is recommended, followed by deprotection under acidic conditions . Optimization may involve adjusting solvent polarity (e.g., dichloromethane vs. tetrahydrofuran) and monitoring reaction progress via TLC or HPLC to minimize side products .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Methodological Answer : Use reversed-phase HPLC with a chiral column (e.g., Chiralpak IA/IB) to confirm enantiomeric purity. For structural validation, employ ¹H/¹³C NMR to verify the (S)-configuration at the pyrrolidine ring and benzyl ester linkage. Mass spectrometry (HRMS or LC-MS) can confirm molecular weight. Impurity profiling via LC-MS/MS is critical, as minor changes in chromatographic conditions (e.g., gradient elution) may resolve co-eluting epimers .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow OSHA/GHS guidelines for carbamates and benzyl esters. Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water and soap. For inhalation exposure, move to fresh air and seek medical attention. Waste must be segregated and disposed via certified biohazard waste services due to potential toxicity .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell permeability, serum binding). Conduct orthogonal assays:
- In vitro: Compare enzyme inhibition (e.g., proteases) vs. cell-based assays (e.g., cytotoxicity).
- Solubility: Use DMSO stock solutions ≤10 mM to avoid precipitation.
- Metabolic stability: Test in liver microsomes to assess degradation rates.
Cross-reference with structural analogs (e.g., tert-butyl-protected pyrrolidine derivatives) to identify pharmacophore contributions .
Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?
- Methodological Answer : The (S)-configuration likely affects binding to chiral targets (e.g., G-protein-coupled receptors). Perform molecular docking studies using software like AutoDock Vina or Schrödinger Suite to compare enantiomer binding affinities. Validate experimentally via:
- Surface plasmon resonance (SPR) for kinetic binding analysis.
- Circular dichroism (CD) to monitor conformational changes in target proteins.
Data from related compounds (e.g., Boc-protected pyrrolidine acetic acids) suggest stereochemistry modulates hydrogen-bonding networks .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >98%?
- Methodological Answer : Key challenges include:
- Catalyst selection: Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereocontrol.
- Purification: Employ preparative HPLC with chiral stationary phases or crystallization-induced asymmetric transformation.
- Process analytics: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor ee in real-time.
Similar strategies are validated for tert-butyl carbamate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
